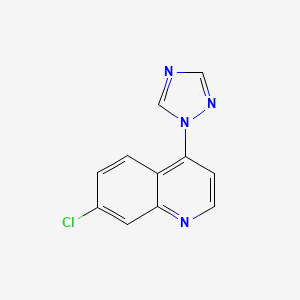
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide
Vue d'ensemble
Description
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide is a chemical compound with the molecular formula C10H13N3O4S and a molecular weight of 271.29 g/mol. It is a key intermediate in the preparation of the sulfonylurea herbicide Foramsulfuron. This compound is characterized by its beige solid appearance and slight solubility in DMSO and methanol when heated.
Méthodes De Préparation
The synthesis of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves several steps. One common synthetic route includes the reaction of 2-aminosulfonyl-4-formylaminobenzamide with dimethylamine under specific conditions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or methanol to facilitate the reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives by altering its functional groups.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicides like Foramsulfuron.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products, including herbicides and other agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide involves its interaction with specific molecular targets. In the case of its use as an intermediate for herbicides, it targets enzymes involved in plant growth, leading to the inhibition of essential metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-2-aminosulfonyl-4-formamidobenzamide can be compared with other similar compounds, such as:
2-Aminosulfonyl-4-formylaminobenzamide: A precursor in its synthesis.
Foramsulfuron: A sulfonylurea herbicide for which it is an intermediate.
N,N-Dimethyl-2-aminosulfonyl-4-formylaminobenzamide: A closely related compound with similar properties. The uniqueness of this compound lies in its specific structure and its role as a key intermediate in the synthesis of herbicides, making it valuable in agricultural chemistry.
Propriétés
Formule moléculaire |
C10H13N3O4S |
|---|---|
Poids moléculaire |
271.30 g/mol |
Nom IUPAC |
4-formamido-N,N-dimethyl-2-sulfamoylbenzamide |
InChI |
InChI=1S/C10H13N3O4S/c1-13(2)10(15)8-4-3-7(12-6-14)5-9(8)18(11,16)17/h3-6H,1-2H3,(H,12,14)(H2,11,16,17) |
Clé InChI |
FYZIKEKHLDPREF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-piperidin-1-ylmethyl benzamide](/img/structure/B8339463.png)


![5-(3-Thienyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-2-one](/img/structure/B8339491.png)
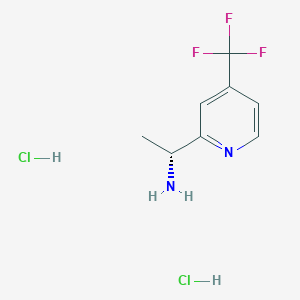
![6-Nitro-2,3-dihydro-benzo[1,4]oxathiine-4,4-dioxide](/img/structure/B8339497.png)
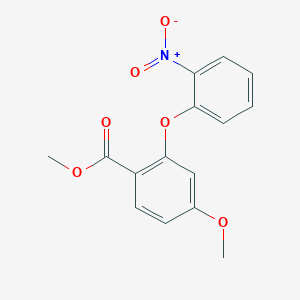
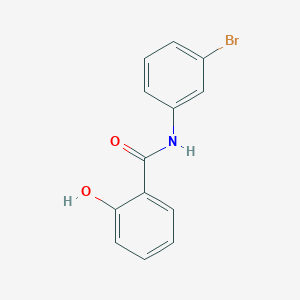
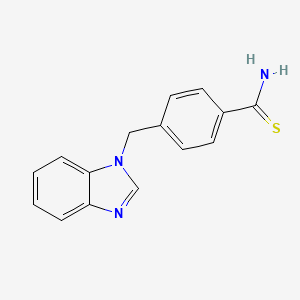
![3,6-Diiodothieno[3,2-b]thiophene-2,5-dione](/img/structure/B8339524.png)

